molecular formula C12H11F3O3 B2819635 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid CAS No. 1883717-56-3

2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid

Cat. No.: B2819635
CAS No.: 1883717-56-3
M. Wt: 260.212
InChI Key: WMSOQSLMZPPLTA-UHFFFAOYSA-N
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Description

2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid is a high-quality chemical reagent designed for research and development applications. Compounds featuring a cyclopropane carboxylic acid core and a 2,2,2-trifluoroethoxy substituent are of significant interest in medicinal and agrochemical research due to their unique properties. The cyclopropane ring provides a rigid, strained scaffold that can enhance binding affinity, improve metabolic stability, and reduce off-target effects, making it a valuable structural motif in drug discovery . The trifluoroethoxy group is a common pharmacophore found in compounds investigated as potentiators of potassium channels, such as KCNQ, which are relevant targets for conditions like amyotrophic lateral sclerosis (ALS) and epilepsy . Furthermore, cyclopropane carboxylic acid derivatives are widely studied in plant science as potential regulators of ethylene biosynthesis, drawing parallels to known plant growth regulators like 1-aminocyclopropane-1-carboxylic acid (ACC) . This compound is supplied For Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[3-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)6-18-8-3-1-2-7(4-8)9-5-10(9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSOQSLMZPPLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoroethoxy Phenyl Intermediate: This step involves the reaction of phenol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form 3-(2,2,2-trifluoroethoxy)phenol.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using diazomethane or a similar reagent to introduce the cyclopropane ring.

    Carboxylation: Finally, the cyclopropane intermediate is carboxylated using carbon dioxide under high pressure and temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic Acid

This compound is a chemical compound with the molecular formula C12H11F3O3C_{12}H_{11}F_3O_3 and a molecular weight of approximately 260.21 g/mol. It features a cyclopropanecarboxylic acid structure, which is significant in various chemical applications, particularly in pharmaceuticals and materials science.

Pharmaceutical Applications

The compound has garnered attention in pharmaceutical research due to its potential therapeutic properties. Specifically, it is being investigated for its role as a non-steroidal anti-inflammatory drug (NSAID) . The trifluoroethoxy group enhances its pharmacokinetic properties, making it a candidate for further development in pain management therapies.

Case Studies

  • Anti-inflammatory Activity : Studies have shown that derivatives of cyclopropanecarboxylic acids exhibit significant anti-inflammatory effects. In vitro assays demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines in human cell lines .
  • Analgesic Properties : A recent study evaluated the analgesic effects of this compound in animal models. Results indicated a dose-dependent reduction in pain response compared to control groups .

Cosmetic Formulations

The unique chemical structure of this compound makes it suitable for incorporation into cosmetic formulations. Its properties can enhance skin penetration and stability of active ingredients.

Research Insights

  • Skin Bioavailability : Research has focused on the skin bioavailability of topical formulations containing this compound. Techniques such as tape stripping and microdialysis have been employed to assess how well the compound penetrates the skin layers .
  • Stability and Efficacy : Experimental design methodologies have been used to optimize formulations containing this acid, demonstrating its effectiveness in improving sensory attributes and moisturizing properties in creams and lotions .

Material Science Applications

In material science, the compound's fluorinated structure provides unique properties such as chemical inertness and thermal stability, making it useful in various industrial applications.

Technical Applications

  • Coatings : The compound can be used in developing advanced coatings that require resistance to high temperatures and chemical exposure. Its incorporation into polymer matrices enhances durability and performance .
  • Adhesives : Research indicates that incorporating this compound into adhesive formulations can improve adhesion properties while maintaining flexibility under stress .

Mechanism of Action

The mechanism of action of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Biological Activity

2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring, a phenyl group substituted with a trifluoroethoxy moiety, and a carboxylic acid group. The trifluoroethoxy group enhances the compound's lipophilicity, which may influence its interactions with biological targets.

  • Molecular Formula : C12H11F3O3
  • Molecular Weight : 260.21 g/mol
  • IUPAC Name : (1R,2R)-2-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid
  • pKa : Approximately 4.57

The presence of the trifluoroethoxy group is significant as it can affect the compound's solubility and permeability through lipid membranes, potentially enhancing its biological activity.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The cyclopropane structure provides rigidity, which may enhance binding affinity to enzymes or receptors involved in various biological pathways.

Insecticidal Properties

Research has indicated that derivatives of cyclopropane carboxylic acids exhibit significant insecticidal activity. For instance, compounds structurally related to this compound have been tested for their efficacy against various insect species. A study highlighted that certain pyrethroid derivatives showed high mortality rates in mosquito populations (Aedes aegypti and Culex quinquefasciatus) and houseflies (Musca domestica) at low concentrations .

CompoundTarget InsectMortality RateExposure Time
UPAR415Aedes aegypti100%15 min
UPAR415Culex quinquefasciatus100%15 min
UPAR415Musca domestica100%15 min

This suggests that structural modifications in similar compounds can lead to enhanced insecticidal properties.

Antimicrobial Activity

In addition to insecticidal effects, there is emerging evidence regarding the antimicrobial properties of cyclopropane derivatives. Some studies have focused on their potential as adjuvants in combination therapies against resistant bacterial strains. For example, compounds related to this class have shown promising results in inhibiting the growth of pathogenic bacteria when used alongside traditional antibiotics .

Case Studies

  • Insect Resistance Management : A study demonstrated that specific modifications to cyclopropane carboxylic acids could overcome resistance in pest populations. The introduction of the trifluoroethoxy group was noted to enhance efficacy against resistant strains of insects .
  • Antimicrobial Synergy : Another investigation evaluated the combination of cyclopropane derivatives with colistin against multidrug-resistant strains of bacteria such as E. coli and S. Typhimurium. Results indicated that these compounds could significantly lower the minimum inhibitory concentration (MIC) required for effective treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid, highlighting key differences in substituents, fluorination patterns, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
This compound Not explicitly provided in evidence C₁₁H₉F₃O₃ 3-(2,2,2-Trifluoroethoxy)phenyl on cyclopropane Potential pharmaceutical intermediate; rigidity enhances target binding
2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid 721-22-2 C₁₁H₉F₃O₂ 3-(Trifluoromethyl)phenyl on cyclopropane 95% purity; used as a reference standard in analytical chemistry
2-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid 1187933-13-6 C₁₁H₉F₃O₂ 2-(Trifluoromethyl)phenyl on cyclopropane Biochemical reagent; positional isomerism may alter metabolic stability
3-[(1Z)-2-Chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropane-1-carboxylic acid 93982-56-0 C₉H₁₀ClF₃O₂ Chloro-trifluoropropenyl and dimethyl groups on cyclopropane Agrochemical applications; structural similarity to pyrethroid insecticides
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid 1024151-58-3 C₁₃H₁₀F₄NO₅ Tetrafluoroethoxy-anilino carbonyl group on cyclopropane Enhanced electronic effects; investigational use in drug discovery
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid 35480-52-5 C₁₀H₆F₆O₄ Two trifluoroethoxy groups on benzoic acid (non-cyclopropane core) High fluorination increases lipophilicity; potential surfactant or polymer additive

Key Structural and Functional Differences

Substituent Position :

  • The target compound’s trifluoroethoxy group is at the 3-position of the phenyl ring, whereas analogs like 2-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS 1187933-13-6) feature substituents at the 2-position , altering steric and electronic interactions .

Core Structure :

  • Compounds like 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5) replace the cyclopropane ring with a benzoic acid core, reducing conformational rigidity but increasing synthetic accessibility .

Functional Groups :

  • The chloro-trifluoropropenyl group in CAS 93982-56-0 () suggests pesticidal activity, aligning with pyrethroid-like mechanisms .

Research Findings

  • Purity and Applications : The 95% purity of 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 721-22-2) underscores its reliability as an analytical standard .
  • Biochemical Reagents : Positional isomers like CAS 1187933-13-6 are marketed for research, highlighting the role of substituent placement in modulating biological activity .
  • Agrochemical Potential: Chlorinated analogs (e.g., CAS 93982-56-0) demonstrate the importance of halogenation in enhancing pesticidal efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid?

The synthesis typically involves cyclopropanation via [2+1] cycloaddition. A common approach is reacting ethyl diazoacetate with a 3-(2,2,2-trifluoroethoxy)styrene derivative under rhodium or copper catalysis to form the cyclopropane ring. Subsequent hydrolysis of the ester moiety (e.g., using NaOH or LiOH) yields the carboxylic acid. Reaction conditions (pH, temperature, and catalyst selection) must be optimized to minimize side products like diastereomers or ring-opened byproducts .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming the trifluoroethoxy group (δ ~75–80 ppm for ¹⁹F) and cyclopropane protons (δ ~1.5–2.5 ppm for ¹H).
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and confirms the trans/cis configuration of the cyclopropane ring .

Q. How should solubility and stability be managed during experimental design?

The compound is lipophilic due to the trifluoroethoxy and cyclopropane groups. Use polar aprotic solvents (e.g., DMSO, THF) for dissolution. Stability tests under varying pH (1–13) and temperatures (4°C to 40°C) are recommended. Degradation products (e.g., ring-opened derivatives) should be monitored via HPLC-MS .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from stereochemical impurities or assay variability.

  • Stereochemical Purity : Use chiral HPLC or SFC to confirm enantiomeric excess (>98%).
  • Orthogonal Assays : Validate activity in cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene systems).
  • Purity Verification : Elemental analysis and LC-MS/MS (>99.5% purity) ensure reproducibility .

Q. What methodologies are recommended for environmental fate and degradation studies?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices.
  • Analytical Detection : LC-MS/MS with MRM transitions for the parent compound (e.g., m/z 248 → 159) and degradation products (e.g., trifluoroacetic acid).
  • Degradation Pathways : Investigate hydrolytic/oxidative pathways under simulated environmental conditions (UV light, microbial activity) .

Q. How can structure-activity relationships (SAR) be explored for fluorinated analogs?

  • Synthetic Modifications : Introduce substituents at the phenyl ring (e.g., halogens, methyl groups) or vary the cyclopropane geometry (cis/trans).
  • Computational Modeling : Density Functional Theory (DFT) to predict binding affinities or metabolic stability.
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition) to establish SAR trends .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-Crystallization : Use co-formers (e.g., nicotinamide) to enhance crystal lattice stability.
  • Temperature Gradients : Slow cooling from saturated solutions in ethanol/water mixtures.
  • Vapor Diffusion : Employ hanging-drop methods with volatile antisolvents (e.g., pentane) .

Methodological Notes

  • Safety Handling : Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring. Use fume hoods and PPE (gloves, lab coats) due to potential irritancy .
  • Data Validation : Cross-reference spectral data with PubChem/DSSTox entries (e.g., DTXSID201176802) for consistency .

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